Cas no 2228567-96-0 (1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene)

1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- EN300-1942248
- 1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene
- 2228567-96-0
- 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene
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- Inchi: 1S/C11H10ClF3O/c1-7(6-12)8-4-3-5-9(10(8)16-2)11(13,14)15/h3-5H,1,6H2,2H3
- InChI Key: YHMDJJWXUHVFDV-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=CC=C(C(F)(F)F)C=1OC
Computed Properties
- Exact Mass: 250.0372271g/mol
- Monoisotopic Mass: 250.0372271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942248-0.05g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 0.05g |
$1020.0 | 2023-06-03 | ||
Enamine | EN300-1942248-10.0g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1942248-1.0g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1942248-5.0g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1942248-0.25g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 0.25g |
$1117.0 | 2023-06-03 | ||
Enamine | EN300-1942248-0.5g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 0.5g |
$1165.0 | 2023-06-03 | ||
Enamine | EN300-1942248-0.1g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 0.1g |
$1068.0 | 2023-06-03 | ||
Enamine | EN300-1942248-2.5g |
1-(3-chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene |
2228567-96-0 | 2.5g |
$2379.0 | 2023-06-03 |
1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene Related Literature
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene
1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene (CAS No. 2228567-96-0): A Comprehensive Technical Overview
1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene (CAS No. 2228567-96-0) is an important aromatic compound with a unique molecular structure that combines chloroalkene, methoxy, and trifluoromethyl functional groups. This specialty chemical has gained significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science.
The compound's molecular formula is C11H10ClF3O, with a molecular weight of 250.64 g/mol. Its structural features include a benzene ring substituted with a methoxy group at position 2 and a trifluoromethyl group at position 3, while position 1 bears a 3-chloroprop-1-en-2-yl substituent. This unique combination of substituents contributes to its interesting physicochemical properties and reactivity patterns.
Recent studies have highlighted the potential of 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene in the development of novel bioactive compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl and chloroalkene) groups creates a polarized electronic environment that makes it valuable for drug discovery applications. Researchers are particularly interested in its potential as a building block for CNS-active pharmaceuticals and selective enzyme inhibitors.
In the field of material science, this compound has shown promise as a precursor for advanced polymers and liquid crystal materials. The trifluoromethyl group imparts desirable properties such as enhanced thermal stability and chemical resistance, while the chloroalkene moiety provides sites for further chemical modification. These characteristics make it valuable for developing high-performance materials with applications in electronics and optoelectronics.
The synthesis of 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes may include Friedel-Crafts acylation, nucleophilic substitution, and halogenation reactions. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly synthetic protocols for this compound.
From a market perspective, the demand for 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene has been steadily increasing, particularly in regions with strong pharmaceutical and specialty chemicals industries. The compound's CAS number 2228567-96-0 serves as a unique identifier in global chemical databases and regulatory documentation. Manufacturers and suppliers are focusing on improving production scalability while maintaining high purity standards to meet the requirements of various applications.
Quality control for 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent specifications required for research-grade and commercial applications. The presence of characteristic peaks in the 1H NMR spectrum, particularly those associated with the methoxy protons and alkene protons, serves as important quality indicators.
Storage and handling of 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene require standard laboratory precautions for organic compounds. It should be kept in a cool, dry place away from direct sunlight and moisture. Proper chemical compatibility should be considered when selecting storage containers, with glass or certain fluoropolymer-lined containers being preferred options.
Recent patent literature reveals growing interest in applications of 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene derivatives, particularly in the development of new therapeutic agents and functional materials. The compound's structural features make it a valuable intermediate for creating diverse chemical libraries through various derivatization strategies.
For researchers working with 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene, it's important to consult the latest scientific literature and safety data sheets before beginning experimental work. The compound's reactivity profile suggests potential for participation in various organic transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions.
As the chemical industry continues to evolve, 1-(3-Chloroprop-1-en-2-yl)-2-methoxy-3-(trifluoromethyl)benzene (CAS No. 2228567-96-0) remains an important building block for innovation across multiple sectors. Its unique combination of functional groups and structural features ensures its continued relevance in both academic research and industrial applications.
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